Ethyl (R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate
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Overview
Description
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 g/mol . It is also known by other names such as Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl 3-(2-hydroxyphenyl)propionate; Ethyl melilotate; and Ethyl o-hydroxyhydrocinnamate . This compound is characterized by the presence of an ester group and a hydroxyl group attached to a benzene ring, making it a versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: Formation of 2-hydroxyacetophenone or 2-hydroxybenzaldehyde.
Reduction: Formation of 2-hydroxy-3-(2-hydroxyphenyl)propanol.
Substitution: Formation of 2-chloro-3-(2-hydroxyphenyl)propanoate.
Scientific Research Applications
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the food industry as a flavoring agent and in the production of fragrances.
Mechanism of Action
The mechanism of action of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
Ethyl 3-(2-hydroxyphenyl)propanoate: Similar structure but lacks the chiral center.
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but with a different substitution pattern on the benzene ring.
Ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate: Similar structure but with the hydroxyl group in the para position.
These comparisons highlight the uniqueness of Ethyl ®-2-hydroxy-3-(2-hydroxyphenyl)propanoate in terms of its specific functional groups and chiral center, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl (2R)-2-hydroxy-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10,12-13H,2,7H2,1H3/t10-/m1/s1 |
InChI Key |
AWMHGZXXNZOAIF-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1O)O |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)O |
Origin of Product |
United States |
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